N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Using non-certified or structurally incorrect impurity standards leads to failed system suitability tests and inaccurate diclofenac impurity profiling. This compound is the definitive pharmacopoeial reference standard for Diclofenac EP Impurity F / USP Related Compound F. • Identity: Structure confirmed by single-crystal X-ray diffraction (CCDC 1848815). • Compliance: Supplied as an ISO 17034-certified analytical standard, ensuring data integrity for HPLC/GC method validation. • Reliability: Quantitatively characterized to enable precise identification and quantification of this specific process-related impurity in drug substances and finished products.

Molecular Formula C14H10Cl3NO
Molecular Weight 314.6
CAS No. 560075-65-2
Cat. No. B602251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
CAS560075-65-2
Synonyms2,6-Dichloro-N-(4-chlorophenyl)-benzeneacetamide
Molecular FormulaC14H10Cl3NO
Molecular Weight314.6
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl3NO/c15-9-4-6-10(7-5-9)18-14(19)8-11-12(16)2-1-3-13(11)17/h1-7H,8H2,(H,18,19)
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: Identity & Procurement


N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide (CAS 560075-65-2; molecular formula C14H10Cl3NO; molecular weight 314.59 g/mol) is a synthetic chlorinated acetamide derivative structurally defined by a 2,6-dichlorophenylacetyl moiety linked via an amide bond to a 4-chloroaniline group [1]. The compound is formally recognized in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as Diclofenac EP Impurity F and Diclofenac USP Related Compound F, respectively, and is primarily supplied as an analytical reference standard for pharmaceutical quality control applications [2]. The crystal structure of this compound has been solved (CCDC 1848815) [3].

Compendial impurity reference standard (EP Impurity F / USP Related Compound F)
Supplied as CRM with ISO 17034 & ISO/IEC 17025 certification
Designed for pharmaceutical quality control: HPLC/GC impurity profiling in diclofenac products

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: Impurity Standard Interchangeability


Diclofenac impurity standards are not functionally interchangeable. Different impurities (e.g., EP Impurity A, C, F) possess distinct chemical structures, retention characteristics, and spectral signatures. Substituting one impurity standard for another—or using an in-house synthesized analog without certified purity assignment—can introduce unquantified bias into analytical method validation, leading to inaccurate impurity profiling, failed system suitability tests, and potential regulatory non-compliance . The target compound, as Diclofenac EP Impurity F, is specifically required by compendial monographs for the identification and quantification of this particular process-related impurity in diclofenac drug substances and finished products [1].

! Different diclofenac impurities (e.g., EP Impurity A, C, F) exhibit distinct retention characteristics and spectral signatures; substitution may compromise chromatographic identification.
! In-house synthesized analogs without certified purity assignment may introduce unquantified bias into method validation and system suitability tests.
! Use of non-certified reference material risks regulatory non-compliance; compendial monographs mandate EP Impurity F for identification and quantification of this specific process-related impurity.

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: Selection Differentiators


CRM Traceability vs. Generic Diclofenac Impurity F

The compound is supplied as a Certified Reference Material (CRM) or Pharmaceutical Secondary Standard, manufactured and certified in accordance with ISO 17034 and ISO/IEC 17025 . This certification provides a defined, traceable purity assignment with an associated uncertainty value, enabling accurate quantification in HPLC, GC, and MS applications .

CRM Traceability
Data to verify
Certified to ISO 17034 & ISO/IEC 17025 with documented SI traceability vs. research-grade material without formal certification
Supports regulatory submission readiness and data integrity
Supplier-reported certification; independent verification may be required
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Crystal Structure for Polymorph & Purity Verification

The single-crystal X-ray structure of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide has been determined and deposited in the Cambridge Crystallographic Data Centre (CCDC 1848815) [1]. The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 13.7865(2) Å, b = 13.0725(2) Å, c = 15.9606(2) Å, β = 100.7371(14)°, and Z = 8, with two crystallographically independent molecules in the asymmetric unit [1].

Crystal Structure Verification
Reported
CCDC 1848815; monoclinic P21/n, a=13.7865 Å, b=13.0725 Å, c=15.9606 Å, β=100.7371°
Enables definitive identity confirmation via PXRD
Single-crystal X-ray diffraction at 293 K; unambiguous polymorph assignment
Crystallography Solid-State Characterization Pharmaceutical Impurity

Predicted Physicochemical Parameters for Method Development

Computationally predicted physicochemical properties for N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide include an ACD/LogP of 4.78, an ACD/LogD (pH 5.5 and 7.4) of 5.06, a topological polar surface area of 29 Ų, and a molar refractivity of 79.7 ± 0.3 cm³ .

Predicted Lipophilicity
Class-level inference
LogP 4.78 / LogD 5.06 (pH 7.4) vs. diclofenac Na LogD ~1.1; TPSA 29 Ų
Informs reversed-phase HPLC method development
ACD/Labs Percepta prediction; experimental verification recommended
Chromatography Lipophilicity Bioanalytical Method Development

N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide: Application Scenarios


Impurity F Quantification for ANDA Submissions

This compound is the compendial reference standard for Diclofenac EP Impurity F / USP Related Compound F. It is required for the development and validation of HPLC/GC methods used to quantify this specific process-related impurity in diclofenac sodium and diclofenac potassium drug substances and finished dosage forms. Procurement of ISO 17034-certified material ensures regulatory compliance and analytical data integrity [1].

Polymorph Screening for Impurity Standards

Researchers performing polymorph screening or solid-state characterization of diclofenac impurity standards can utilize the published crystallographic data (CCDC 1848815) as a definitive reference for identity confirmation via powder X-ray diffraction. This enables unambiguous differentiation from other diclofenac impurities and ensures that the correct solid form is used in analytical method development [1].

Lipophilic Impurity Extraction Protocol Development

The compound's high predicted lipophilicity (ACD/LogD 5.06) relative to diclofenac informs the design of sample preparation and chromatographic separation protocols. Analytical chemists developing LC-MS/MS methods for impurity profiling in biological matrices can anticipate stronger retention on reversed-phase columns and may require modified extraction conditions to achieve adequate recovery of this impurity [1].

Application
Selection Property
Validation Focus
ANDA impurity quantification
Compendial identity & ISO 17034 certification
Regulatory compliance & system suitability
Polymorph screening
Crystallographic identity verification
PXRD pattern match & polymorph confirmation
Lipophilic impurity extraction method
Predicted lipophilicity profile
Chromatographic retention & recovery optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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